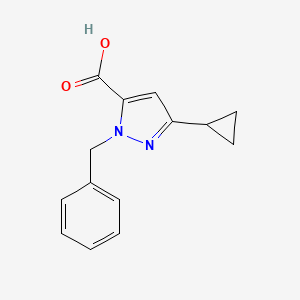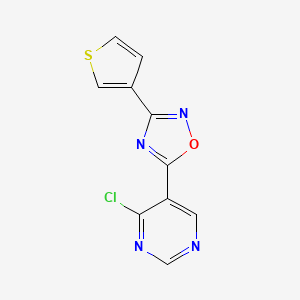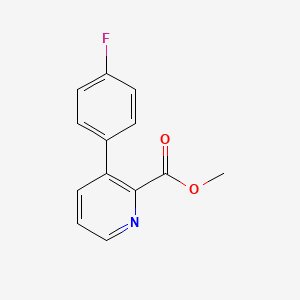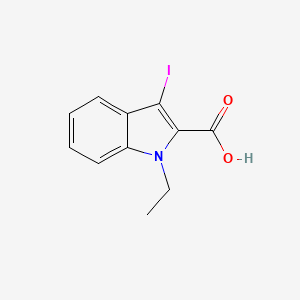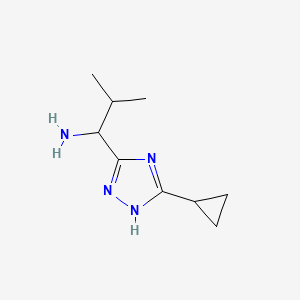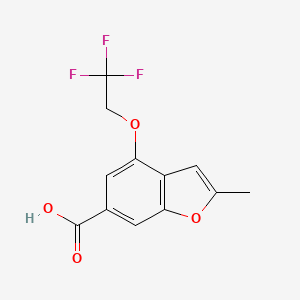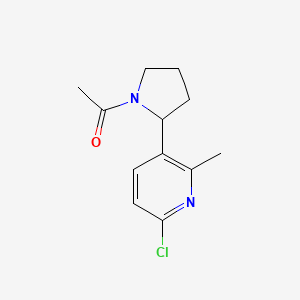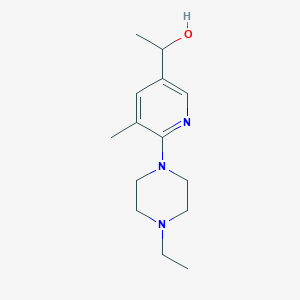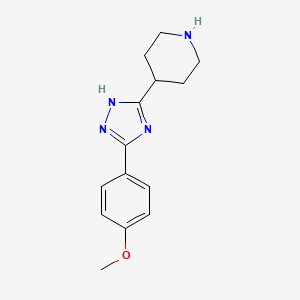
4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with piperidine-4-carboxaldehyde under acidic conditions to form the triazole ring. This is followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)piperidine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
4-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with different structural features and applications.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Contains a benzoxazole ring, offering different pharmacological properties.
Uniqueness
4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both a triazole and a piperidine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18N4O |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H18N4O/c1-19-12-4-2-10(3-5-12)13-16-14(18-17-13)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,16,17,18) |
Clave InChI |
KCBBIZJGPVLPDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC(=N2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


